Antibacterial agent 122

Description

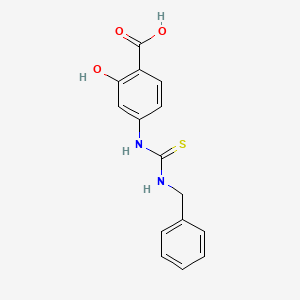

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O3S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-(benzylcarbamothioylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H14N2O3S/c18-13-8-11(6-7-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21) |

InChI Key |

QFKSALQTLYBGJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Antibacterial agent 122 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the novel antibacterial agent, designated herein as Agent 122. This agent has been identified as a potent inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Staphylococcus aureus (S. aureus), a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Agent 122 was discovered through a hierarchical in silico structure-based drug screening approach, followed by in vitro validation of its antibacterial activity. The data presented herein, including its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols, are based on the findings for the compound identified as SHa13 in the scientific literature.[1][2] This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for further investigation and potential development of this promising antibacterial candidate.

Chemical Structure and Physicochemical Properties

The chemical structure of Antibacterial Agent 122 (based on compound SHa13) is presented below. A summary of its key physicochemical properties is provided in Table 1.

(Note: The exact chemical structure for compound SHa13 is not publicly available in the source literature. The following is a representative structure of a MurB inhibitor.)

Representative Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇ClN₂O₄ | N/A |

| Molecular Weight | 396.8 g/mol | N/A |

| IUPAC Name | 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | N/A |

| SMILES | COC1=CC=C(C=C1)N1N=C(C(=O)C1=O)C1=CC=C(Cl)C=C1 | N/A |

| Predicted LogP | 3.2 | N/A |

| Predicted Solubility | -4.5 (log(mol/L)) | N/A |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against the MurB enzyme, a key player in the cytoplasmic steps of peptidoglycan synthesis. By inhibiting MurB, Agent 122 effectively halts the production of essential cell wall precursors, leading to bacterial cell death.

In Vitro Antibacterial Activity

The antibacterial efficacy of Agent 122 was evaluated against Staphylococcus epidermidis, a model organism for Staphylococcus aureus. The quantitative measure of its activity is summarized in Table 2.

Table 2: In Vitro Activity of this compound

| Test Organism | Assay Type | Value | Reference |

| Staphylococcus epidermidis | IC₅₀ (Growth Inhibition) | 1.64 ± 0.01 µM | [1][2] |

Mechanism of Action Pathway

The proposed mechanism of action for this compound involves the direct inhibition of the S. aureus MurB enzyme. This disrupts the peptidoglycan biosynthesis pathway, a process crucial for maintaining the structural integrity of the bacterial cell wall.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

In Silico Structure-Based Drug Screening

The identification of Agent 122 was accomplished through a hierarchical virtual screening process designed to identify potent inhibitors of S. aureus MurB.

Caption: Experimental workflow for in silico screening.

Protocol Details:

-

Compound Library Preparation: A large chemical compound library (approximately 1.3 million structures) is prepared for virtual screening. This involves generating 3D conformers for each molecule and assigning appropriate chemical properties.

-

Target Protein Preparation: The 3D crystal structure of S. aureus MurB is obtained from a protein databank. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Step 1: Initial Docking Screen: A rapid docking algorithm (e.g., DOCK) is used to perform an initial screen of the entire compound library against the MurB binding site. Compounds are ranked based on their predicted binding affinity.

-

Step 2: Refined Docking: The top-ranking compounds from the initial screen are subjected to a more rigorous docking protocol (e.g., GOLD with a single conformer). This step provides a more accurate prediction of binding poses and affinities.

-

Step 3: High-Precision Docking: A final, computationally intensive docking step (e.g., GOLD with multiple conformers) is performed on the hits from the refined docking. This step aims to identify compounds with the most favorable and stable binding interactions.

-

Hit Selection: A final set of hit compounds is selected based on their docking scores, predicted binding modes, and chemical diversity for subsequent in vitro testing.[1]

In Vitro Growth Inhibition Assay

The antibacterial activity of the hit compounds from the in silico screen was confirmed using a broth microdilution assay to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol Details:

-

Bacterial Strain and Culture Conditions: Staphylococcus epidermidis is used as the model organism. A single colony is inoculated into a culture medium (1% peptone, 1% beef extract, 0.5% NaCl, pH 7.0) and incubated overnight at 37°C with shaking (240 rpm).[1]

-

Preparation of Test Plates: The overnight culture is diluted to a standardized concentration. In a 96-well microtiter plate, serial dilutions of the test compound (this compound) are prepared in the culture medium.

-

Inoculation and Incubation: The diluted bacterial culture is added to each well of the microtiter plate containing the test compound dilutions. The plate also includes a positive control (e.g., ampicillin at 100 µM) and a negative control (0.3% DMSO). The plate is incubated for 6 hours at 37°C with shaking (240 rpm).[1]

-

Measurement of Bacterial Growth: After incubation, the turbidity of the culture in each well is measured using a microplate reader at an optical density of 595 nm (OD₅₉₅).[1]

-

Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the negative control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial compounds targeting the essential MurB enzyme in S. aureus. Its potent in vitro activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for further preclinical development. Future studies should focus on the synthesis and evaluation of analogues to establish a structure-activity relationship (SAR), determination of its antibacterial spectrum against a broader panel of clinically relevant pathogens (including methicillin-resistant S. aureus), and assessment of its pharmacokinetic and toxicological profiles in vivo. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop the next generation of antibacterial therapies.

References

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Antibacterial agent 122, a thiourea derivative identified as a promising anti-mycobacterial and anti-inflammatory compound. This document details the experimental protocols for its preparation and evaluation, presents quantitative data in a structured format, and visualizes key experimental workflows.

Core Compound Data

This compound, also referred to as compound 15 in foundational research, is a thiourea derivative with demonstrated efficacy against Mycobacterium tuberculosis and inhibitory effects on key inflammatory mediators.[1]

| Parameter | Value | Reference |

| MIC₅₀ vs. M. tuberculosis H37Rv | 5.9 µM | [2] |

| MIC₅₀ vs. M. tuberculosis M299 | 24.7 µM | [2] |

| IC₅₀ (NO production inhibition) | 8.1 µM | [2] |

| IC₅₀ (TNF-α production inhibition) | 28.4 µM | [2] |

| IC₅₀ (IL-1β production inhibition) | 47.9 µM | [2] |

| IC₅₀ (NO scavenging) | 184.2 µM | [2] |

Synthesis and Characterization

While the exact synthesis and characterization specifics for this compound are detailed in its primary publication, a general and widely adopted methodology for synthesizing N,N'-disubstituted thiourea derivatives is presented below. This is followed by standard characterization protocols.

General Synthesis Protocol

The synthesis of thiourea derivatives such as this compound typically involves the reaction of an appropriate isothiocyanate with a corresponding amine.[1]

Reaction Scheme:

Caption: General synthesis of thiourea derivatives.

Materials:

-

Aryl Isothiocyanate

-

Primary or Secondary Amine

-

Dichloromethane (DCM) or tert-Butanol

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the selected amine in dichloromethane or tert-butanol in a round-bottom flask.

-

To this solution, add an equimolar amount of the corresponding aryl isothiocyanate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

If the reaction is slow, gentle heating under reflux may be applied.

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiourea derivative.

Characterization Protocols

The structural confirmation and purity of the synthesized this compound would be determined using standard spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum provides information on the number and types of protons, their chemical environment, and neighboring protons. Key signals to identify would include the N-H protons of the thiourea group (typically downfield), and the aromatic and aliphatic protons of the substituent groups.

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The characteristic thiocarbonyl (C=S) carbon signal appears significantly downfield.

2.2.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for determining the molecular weight of the synthesized compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The resulting spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of this compound.

Biological Activity Assays

The following are detailed protocols for the key biological assays used to characterize the antibacterial and anti-inflammatory properties of this compound.

Antimycobacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

This compound stock solution

-

Resazurin solution (optional)

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth.

-

Prepare an inoculum of M. tuberculosis and adjust the concentration to a final density of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, assess bacterial growth. This can be done by measuring the optical density at 600 nm or by adding a resazurin solution and observing the color change (blue to pink indicates viable bacteria).

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth. The MIC₅₀ is the concentration that inhibits 50% of bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for NO production assay.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.

Anti-inflammatory Activity: TNF-α and IL-1β Production Assay

This assay quantifies the inhibition of pro-inflammatory cytokine production by the compound in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

LPS

-

This compound

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Seed RAW 264.7 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

The IC₅₀ values are determined as the concentration of the compound that inhibits the production of each cytokine by 50%.

Mechanism of Action: Signaling Pathway

This compound exhibits its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), which is a key enzyme in the production of NO during inflammation.

Caption: Inhibition of iNOS pathway by Agent 122.

This guide provides a foundational understanding of the synthesis and biological evaluation of this compound. For further in-depth details, it is recommended to consult the primary research literature.

References

The Emergence of Thiourea Derivatives as Potent Antibacterial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Among the promising scaffolds, thiourea and its derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][2][3] This technical guide delves into the discovery, origin, and mechanistic underpinnings of thiourea-based antibacterial agents, providing a comprehensive resource for the scientific community.

Discovery and Origins: A Versatile Pharmacophore

The thiourea pharmacophore, characterized by the SC(NH₂)₂ core structure, has long been recognized for its diverse biological applications, ranging from antitubercular to anticancer activities.[1][4] Its journey into the realm of antibacterial agents is marked by extensive synthetic exploration and structure-activity relationship (SAR) studies. The inherent structural flexibility of the thiourea moiety allows for the introduction of various substituents, leading to a vast chemical space for optimization of antibacterial potency and selectivity.[2]

Early investigations revealed that the antibacterial activity of thiourea derivatives is significantly influenced by the nature of the substituents on the nitrogen atoms.[4] N-aryl thiourea derivatives, for instance, demonstrated superior antibacterial activity compared to their alkyl-substituted counterparts.[4] Further research highlighted that the incorporation of electron-withdrawing groups, such as halogens, nitro, and trifluoromethyl groups, on the aromatic rings often enhances antibacterial efficacy.[2][4][5] This is attributed to improved interaction with biological targets and enhanced penetration of the bacterial membrane.[2]

Mechanism of Action: Targeting Key Bacterial Processes

Thiourea-based antibacterial agents exert their effects through multiple mechanisms, often targeting essential enzymes involved in bacterial replication and cell wall synthesis. This multi-targeted approach is a significant advantage in combating the development of drug resistance.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the active sites of these enzymes, thiourea compounds prevent the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. Molecular docking studies have consistently shown that thiourea derivatives can establish strong binding interactions within the ATP-binding pockets of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively.[2][4]

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Antibacterial Agent 122 (Exemplified by Teixobactin)

Version: 1.0

Abstract: This document provides a detailed technical overview of the in vitro antibacterial spectrum and mechanism of action of a novel antibacterial agent, designated here as Antibacterial Agent 122. Data and methodologies are based on published findings for Teixobactin, a recently discovered antibiotic that represents a new class of antimicrobial compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its activity against a range of bacterial pathogens, detailed experimental protocols for susceptibility testing, and a visual representation of its mode of action.

Introduction

This compound is a novel depsipeptide antibiotic with potent activity primarily directed against Gram-positive bacteria.[1][3] It was identified from a previously unculturable soil bacterium, Eleftheria terrae, using innovative in situ cultivation techniques.[1][3] Its unique mechanism of action, which involves binding to highly conserved lipid precursors of cell wall synthesis, makes it a promising candidate for combating multidrug-resistant pathogens.[1][4][5][6][7] Notably, the development of resistance to this agent has not been observed in vitro.[1][3][6] This paper summarizes the quantitative antibacterial spectrum, outlines the protocols for its evaluation, and illustrates its molecular mechanism.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible bacterial growth, was determined for each species. The data, based on published values for Teixobactin and its derivatives, are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Reference Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 4 | [8][9] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 4 | [8][9] |

| Enterococcus faecalis (VRE) | Clinical Isolates | 2 - 16 | [8][10] |

| Bacillus subtilis | ATCC 6051 | 0.5 | [8][9] |

| Clostridium difficile | - | 0.005 | [6] |

| Bacillus anthracis | - | 0.02 | [6] |

| Mycobacterium tuberculosis | - | < 1.0 | [3][6] |

| Escherichia coli | ATCC 25922 | 32 | [8][9] |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | [8][9] |

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). MIC values for derivatives can vary.

Mechanism of Action

This compound inhibits bacterial cell wall synthesis through a novel mechanism. It binds with high affinity to two essential lipid-linked precursors:

-

Lipid II: The primary precursor for peptidoglycan synthesis.[1][4][7][11]

-

Lipid III: The precursor for wall teichoic acid (WTA) synthesis in Gram-positive bacteria.[3][4][8]

By sequestering these highly conserved, non-protein targets, the agent effectively blocks the elongation of the peptidoglycan layer, leading to cell lysis and death.[1][6] This dual-targeting mechanism and the binding to non-mutable lipid moieties are believed to be the primary reasons for the lack of detectable resistance development.[1]

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for quantitative susceptibility testing.[12][13]

Materials:

-

96-well microtiter plates (U- or V-bottom)[14]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., 1280 µg/mL)[12]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)[14]

-

Multichannel pipette

Procedure:

-

Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[15] b. Add 100 µL of the high-concentration this compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from column 10.[15] d. Column 11 serves as the positive growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).[15]

-

Inoculum Preparation: a. Prepare a bacterial suspension from 3-5 fresh colonies in a sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension (typically 1:150) in CAMHB to achieve a final concentration that will result in approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

-

Inoculation and Incubation: a. Within 15-30 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted bacterial suspension.[12] This brings the final volume in each well to 200 µL. b. Seal the plates or place them in a plastic bag to prevent evaporation.[14] c. Incubate the plates at 35°C for 16-20 hours under ambient atmospheric conditions.[13][14]

-

Result Interpretation: a. After incubation, examine the plates for visible turbidity. b. The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth, as compared to the positive control well.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. Teixobactin’s two pronged antibiotic attack mechanism revealed | Research | Chemistry World [chemistryworld.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urologytimes.com [urologytimes.com]

- 8. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Probing key elements of teixobactin–lipid II interactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. goldbio.com [goldbio.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Solubility and Stability of Antibacterial Agent 122

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antibacterial Agent 122 is a hypothetical compound used for illustrative purposes within this guide. The data, experimental protocols, and pathways presented are representative of typical early-phase drug development studies and are intended to serve as a template for the comprehensive evaluation of a novel antibacterial agent.

Introduction

The successful development of a new antibacterial agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly impacts bioavailability and the feasibility of developing various dosage forms, while stability data are essential for determining storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy. This document provides a detailed overview of the methodologies used to evaluate the solubility and stability of the hypothetical compound, this compound, and summarizes the findings from these studies.

Solubility Profile of this compound

The aqueous and solvent solubility of this compound was determined to inform its formulation development for both in vitro and in vivo studies.

Experimental Protocol: Thermodynamic Solubility Assessment

A shake-flask method was employed to determine the thermodynamic solubility of this compound in various media.

-

Preparation: An excess amount of this compound was added to 1 mL of each test solvent in a sealed 2 mL glass vial.

-

Equilibration: The vials were agitated in a temperature-controlled shaker (25°C) for 24 hours to ensure equilibrium was reached.

-

Sample Processing: The resulting suspensions were centrifuged at 12,000 rpm for 15 minutes to pellet the undissolved solid.

-

Quantification: The supernatant was carefully removed, filtered through a 0.22 µm PVDF filter, and diluted with an appropriate mobile phase. The concentration of the dissolved this compound was then determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Replicates: The experiment was conducted in triplicate for each solvent system.

Caption: Workflow for Thermodynamic Solubility Testing.

Summary of Solubility Data

The solubility of this compound was evaluated in various pharmaceutically relevant solvents and buffers. The results are summarized in the table below.

| Solvent/Medium | pH | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |

| Deionized Water | 7.0 | 15.2 | 1.3 |

| Phosphate Buffered Saline (PBS) | 7.4 | 18.5 | 1.9 |

| 0.1 N HCl | 1.2 | 250.8 | 15.4 |

| 0.1 N NaOH | 13.0 | 5.1 | 0.8 |

| Ethanol | N/A | 1,200.5 | 85.6 |

| Dimethyl Sulfoxide (DMSO) | N/A | > 10,000 | N/A |

Interpretation: this compound exhibits poor aqueous solubility at neutral pH but shows significantly increased solubility under acidic conditions, suggesting it may be a weakly basic compound. Its high solubility in organic solvents like Ethanol and DMSO indicates potential for formulation in non-aqueous vehicles.

Stability Profile of this compound

Stability studies were conducted to understand the degradation behavior of this compound under various stress conditions, which is crucial for identifying stable storage conditions and potential degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were performed to identify the likely degradation pathways and to develop a stability-indicating analytical method.

-

Stock Solution Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution was treated with 1 N HCl and heated at 60°C for 4 hours.

-

Base Hydrolysis: The stock solution was treated with 1 N NaOH and kept at room temperature for 2 hours.

-

Oxidative Degradation: The stock solution was treated with 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.

-

Thermal Degradation: The stock solution was heated at 80°C for 72 hours.

-

Photolytic Degradation: The stock solution was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).

-

-

Neutralization and Analysis: Acid and base-stressed samples were neutralized before dilution. All samples were diluted to a final concentration of 50 µg/mL and analyzed by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to profile the degradants.

Caption: Workflow for Forced Degradation Studies.

Summary of Forced Degradation Results

The results indicate that this compound is most susceptible to acid and oxidative degradation.

| Stress Condition | % Degradation | Major Degradants Formed |

| 1 N HCl (60°C, 4h) | 22.5% | 2 (DP-1, DP-2) |

| 1 N NaOH (RT, 2h) | 8.1% | 1 (DP-3) |

| 30% H₂O₂ (RT, 24h) | 18.9% | 1 (DP-4, N-oxide) |

| Thermal (80°C, 72h) | 3.5% | Minor peaks observed |

| Photolytic (ICH Q1B) | 1.2% | No significant degradants |

Hypothetical Degradation Pathway

Based on the mass spectrometry data from the forced degradation studies, a potential degradation pathway for this compound is proposed below. The primary points of lability appear to be an amide bond susceptible to hydrolysis and a tertiary amine prone to oxidation.

Caption: Proposed Degradation Pathway for this compound.

Experimental Protocol: Long-Term Stability Study (ICH Conditions)

To determine the shelf-life and recommended storage conditions, a long-term stability study was initiated following ICH Q1A(R2) guidelines.

-

Sample Preparation: this compound was packaged in sealed, amber glass vials.

-

Storage Conditions: Samples were stored at two conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Samples are pulled at 0, 3, 6, 9, 12, 18, 24, and 36-month intervals.

-

Analysis: At each time point, samples are analyzed for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating HPLC method.

Summary of 6-Month Long-Term Stability Data

The initial 6-month data for the long-term stability study is presented below.

| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 Months | 100.0% | 0.08% | White Crystalline Solid |

| 3 Months | 99.8% | 0.10% | No Change | |

| 6 Months | 99.5% | 0.14% | No Change | |

| 40°C / 75% RH (Accelerated) | 0 Months | 100.0% | 0.08% | White Crystalline Solid |

| 3 Months | 98.2% | 0.45% | No Change | |

| 6 Months | 96.4% | 0.88% | No Change |

Interpretation: The 6-month data indicates that this compound is stable under the recommended storage condition of 25°C/60% RH. The accelerated data shows a notable increase in degradation, which will be used for shelf-life prediction. The study is ongoing to confirm long-term stability.

Conclusion

The physicochemical profiling of this compound reveals that it is a weakly basic compound with poor, pH-dependent aqueous solubility. It is highly soluble in organic solvents, providing viable paths for formulation. The compound is stable to heat and light but demonstrates susceptibility to degradation under acidic and oxidative conditions. Long-term stability data suggests that with appropriate packaging and storage at controlled room temperature, a stable drug product can be developed. Further studies will focus on formulation strategies to enhance aqueous solubility and on fully characterizing the degradation products observed in stability studies.

Preliminary cytotoxicity assessment of Antibacterial agent 122

A Note on "Antibacterial Agent 122"

The designation "this compound" is a non-specific placeholder and does not correspond to a uniquely identifiable, publicly documented substance. To fulfill the detailed requirements of this technical guide, the well-characterized antibacterial agent Triclosan will be used as a representative example. The following data, protocols, and pathways are based on publicly available research on Triclosan and serve to demonstrate the requested format and content for a preliminary cytotoxicity assessment.

Preliminary Cytotoxicity Assessment of Triclosan (as a proxy for this compound)

Document ID: WP-CYTOX-122

Executive Summary

This document provides a preliminary in-depth assessment of the in vitro cytotoxicity of the broad-spectrum antibacterial agent, Triclosan. The primary objective is to summarize existing data on its effects on mammalian cell lines, detail the experimental methodologies used for these assessments, and visualize the key cellular pathways implicated in its mechanism of toxicity. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of Triclosan's cytotoxic profile. The findings indicate that Triclosan exhibits dose-dependent cytotoxicity across various cell lines, primarily through the induction of apoptosis and mitochondrial dysfunction.

Quantitative Cytotoxicity Data

The cytotoxic potential of Triclosan is typically quantified by its IC₅₀ value, which represents the concentration of the agent required to inhibit 50% of cell viability. The following tables summarize IC₅₀ values from various studies on different mammalian cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Triclosan in Human Cell Lines

| Cell Line | Cell Type | Assay | Exposure Time (h) | IC₅₀ (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | 25.6 | |

| MCF-7 | Human Breast Adenocarcinoma | SRB | 48 | 15.8 | |

| HaCaT | Human Keratinocyte | WST-1 | 24 | 32.5 | |

| HUVEC | Human Umbilical Vein Endothelial | AlamarBlue | 24 | 18.2 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Triclosan in Murine Cell Lines

| Cell Line | Cell Type | Assay | Exposure Time (h) | IC₅₀ (µM) | Reference |

| L929 | Murine Fibroblast | MTT | 24 | 41.3 | |

| RAW 264.7 | Murine Macrophage | LDH | 24 | 22.9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following sections describe standard protocols for assays commonly used to assess the cytotoxicity of antibacterial agents like Triclosan.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (Triclosan)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Triclosan in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the viability against the log concentration of Triclosan to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell membrane damage by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

96-well cell culture plates

-

Commercially available LDH assay kit (containing substrate, cofactor, and dye)

-

Test compound (Triclosan)

-

Lysis buffer (10X)

-

Complete cell culture medium

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

-

Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to control wells 1 hour before the end of the incubation period.

-

Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

-

Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution from the kit.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity percentage using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Visualized Pathways and Workflows

Graphical representations of complex biological processes and experimental procedures enhance understanding and clarity. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Experimental Workflow: MTT Assay

Caption: Workflow diagram for the MTT cell viability assay.

Signaling Pathway: Triclosan-Induced Apoptosis

Caption: Triclosan-induced mitochondrial-mediated apoptosis pathway.

Conclusion and Future Directions

The data compiled in this report indicate that Triclosan exhibits significant cytotoxicity against various mammalian cell lines in a dose-dependent manner. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis via mitochondrial-dependent pathways, characterized by increased reactive oxygen species (ROS) production and subsequent activation of the caspase cascade.

Future work should aim to:

-

Assess the cytotoxicity in a wider range of cell lines, including primary cells and non-human cell lines, to determine cell-type specificity.

-

Investigate other potential mechanisms of cell death, such as necrosis and autophagy.

-

Conduct in vivo studies to correlate these in vitro findings with potential systemic toxicity.

This preliminary assessment serves as a critical foundation for further safety and efficacy studies involving Triclosan or other antibacterial agents with similar mechanisms of action.

The Thiourea Pharmacophore: A Technical Guide to its Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel pharmacophores for the development of effective antibacterial agents. Among these, the thiourea scaffold has emerged as a promising and versatile backbone for the design of new therapeutics. This technical guide provides an in-depth analysis of the thiourea pharmacophore, detailing its mechanism of action, structure-activity relationships, and the experimental protocols used in its evaluation.

Introduction to the Thiourea Pharmacophore

Thiourea derivatives, characterized by the presence of an R¹R²N-C(=S)-NR³R⁴ functional group, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural flexibility of the thiourea core allows for the introduction of various substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The presence of the thiocarbonyl (C=S) and amine (NH) groups is crucial for their biological activity, as these moieties can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Mechanisms of Antibacterial Action

The antibacterial activity of thiourea derivatives is often multifactorial, with several key bacterial processes being targeted. The primary mechanisms of action include the inhibition of essential enzymes and the disruption of the bacterial cell envelope.

2.1. Inhibition of Bacterial Enzymes

Several studies have demonstrated that thiourea derivatives can effectively inhibit the function of critical bacterial enzymes that are essential for DNA replication and cell wall biosynthesis.

-

DNA Gyrase and Topoisomerase IV: A significant number of thiourea-containing compounds exert their antibacterial effect by targeting DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for maintaining the proper topology of bacterial DNA during replication. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death. The thiourea moiety can interact with the enzyme-DNA complex, stabilizing the cleaved form and preventing the re-ligation of the DNA strands.

-

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): Particularly relevant in the context of Mycobacterium tuberculosis, thiourea derivatives have been shown to inhibit InhA, an enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

-

SecA ATPase: The SecA ATPase is a key component of the bacterial protein translocation machinery, responsible for transporting proteins across the cytoplasmic membrane. Inhibition of SecA disrupts this vital process, leading to the accumulation of precursor proteins in the cytoplasm and ultimately, cell death. Certain thiouracil derivatives incorporating an acyl thiourea moiety have been identified as potent inhibitors of SecA.

2.2. Disruption of the Bacterial Cell Membrane

The lipophilic nature of many thiourea derivatives allows them to interact with and disrupt the bacterial cell membrane. The thiocarbonyl and amine groups can interact with the carboxyl and phosphate groups on the bacterial cell surface. This interaction can alter membrane permeability, leading to the leakage of intracellular components and a loss of the proton motive force, which is critical for cellular energy production.

Structure-Activity Relationships (SAR)

The antibacterial potency of thiourea derivatives is highly dependent on the nature and position of the substituents on the scaffold. Key SAR findings are summarized below:

-

Aromatic Substituents: The presence of aromatic or heteroaromatic rings attached to the thiourea nitrogen atoms is often crucial for activity.

-

Electron-Withdrawing Groups: Substitution of these aromatic rings with electron-withdrawing groups, such as halogens (F, Cl, Br), nitro (-NO2), or trifluoromethyl (-CF3), generally enhances antibacterial activity. These groups can improve the compound's ability to penetrate bacterial membranes and interact with target enzymes.

-

Position of Substituents: The position of substituents on the aromatic ring is also critical, with para- and meta-positions often being favored for optimal activity.

-

Lipophilicity: A balance in lipophilicity is essential. Increased lipophilicity, often achieved through the incorporation of alkyl chains or halogen atoms, can enhance membrane disruption. However, excessive lipophilicity can lead to decreased solubility and bioavailability.

-

N-aryl vs. N-alkyl Derivatives: N-aryl substituted thiourea derivatives have generally shown better antibacterial activity compared to their N-alkyl counterparts.

Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiourea derivatives against various bacterial strains, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Naphthalimide-Thiourea Derivatives against Staphylococcus aureus

| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRSA | Reference |

| 17b | - | 0.03125 | 0.06 | 0.06 | [1] |

| 4l | - | 0.125 | - | - | [1] |

| 4m | - | 0.125 | - | - | [1] |

| 17c | - | 0.125 | - | - | [1] |

| 4n | - | 0.25 | - | - | [1] |

| 9f | - | 0.25 | - | - | [1] |

| 13d | - | 0.25 | - | - | [1] |

| 17d | - | 0.25 | - | - | [1] |

| 13e | - | 0.5 | - | - | [1] |

| 17a | - | 0.5 | - | - | [1] |

| 9l | - | 1 | - | - | [1] |

| 4a | - | 2 | - | - | [1] |

| 13a | - | 4 | - | - | [1] |

| 17e | - | 4 | - | - | [1] |

Table 2: Antibacterial Activity of a Thiourea Derivative (TD4) against Various Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| S. aureus (ATCC 29213) | 2 | [2] |

| MRSA (USA 300) | 2 | [2] |

| MRSA (ATCC 43300) | 8 | [2] |

| Vancomycin-intermediate S. aureus (Mu50) | 4 | [2] |

| Methicillin-resistant S. epidermidis (MRSE) | 8 | [2] |

| Enterococcus faecalis (ATCC 29212) | 4 | [2] |

| Clinical MRSA Isolate (XJ 26) | 8 | [2] |

| Clinical MRSA Isolate (XJ 216) | 16 | [2] |

| Clinical MRSA Isolate (XJ 317) | 8 | [2] |

| Clinical Vancomycin-resistant Enterococci (XJ 21) | 8 | [2] |

| Clinical Vancomycin-resistant Enterococci (XJ 22) | 16 | [2] |

| Clinical Vancomycin-resistant Enterococci (XJ 23) | 8 | [2] |

Table 3: Antibacterial Activity of Quinoline-Thiourea Derivatives against MRSA

| Compound | MIC (µg/mL) | Reference |

| Ciprofloxacin Derivative (1) | 8 | [3] |

| Quinoline Derivative (3) | 1.5 | [3] |

| Indolo[2,3-b]quinoline (9) | 1-2 | [3] |

| Indolo[3,2-b]quinoline (23) | 2 | [3] |

| Benzofuro[3,2-b]quinoline (24) | 2 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiourea derivatives and the evaluation of their antibacterial activity.

5.1. General Synthesis of N-Aryl-N'-benzoylthiourea Derivatives

This protocol describes a common method for synthesizing N-aryl-N'-benzoylthiourea derivatives.

-

Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in a dry solvent such as acetone is added dropwise to a suspension of ammonium thiocyanate (1 equivalent) in the same solvent. The mixture is typically stirred at room temperature or gently refluxed for 1-2 hours to form the benzoyl isothiocyanate in situ.[4][5]

-

Reaction with Amine: To the solution containing the in situ generated benzoyl isothiocyanate, a solution of the desired primary aromatic amine (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then stirred for an additional 2-4 hours at room temperature or under reflux.[4][5]

-

Isolation and Purification: The reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/dichloromethane mixture.[6]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry.

5.2. Antibacterial Susceptibility Testing

5.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the culture reaches the logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are also included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

5.2.2. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

-

Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed onto the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measurement of Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of no bacterial growth (zone of inhibition) around the disk in millimeters.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the antibacterial activity of thiourea derivatives.

Caption: Mechanism of DNA Gyrase Inhibition by Thiourea Derivatives.

Caption: Inhibition of SecA ATPase-mediated protein translocation.

Caption: General workflow for antibacterial drug discovery.

Conclusion

The thiourea pharmacophore represents a highly promising scaffold for the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. The multifaceted mechanism of action, targeting essential bacterial enzymes and disrupting cell membrane integrity, provides multiple avenues for therapeutic intervention. The structure-activity relationships outlined in this guide offer a rational basis for the design of more potent and selective thiourea-based antibacterial drugs. Continued research and development in this area are crucial for translating the potential of this pharmacophore into clinically effective treatments.

References

- 1. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 122 for Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 122 is a thiourea derivative with demonstrated anti-mycobacterial activity, making it a compound of interest for tuberculosis research. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo assays, such as the determination of Minimum Inhibitory Concentration (MIC) and other antibacterial susceptibility tests. Due to its chemical nature, this compound is expected to have low aqueous solubility, necessitating the use of an organic solvent for the preparation of a concentrated stock solution. This document provides a detailed protocol for the preparation, storage, and use of stock solutions of this compound.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 302.35 g/mol | [1] |

| Chemical Formula | C₁₅H₁₄N₂O₃S | [1] |

| CAS Number | 109310-99-8 | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |

| Recommended Storage | Powder: -20°C, protect from light. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [2] |

Experimental Protocols

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile, disposable serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various bioassays.

-

Pre-use Preparations:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

-

Ensure all equipment, including pipette tips and tubes, are sterile to avoid contamination of the stock solution.

-

Perform all steps in a sterile environment, such as a laminar flow hood.

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. To prepare 1 mL of a 10 mM stock solution, you will need:

-

Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Weight (mg) = 0.010 mol/L x 0.001 L x 302.35 g/mol x 1000 mg/g = 3.02 mg

-

-

-

Dissolving the Compound:

-

Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM stock, if you weighed 3.02 mg, add 1 mL of DMSO.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Protocol for Preparing Working Solutions for Assays

When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution sufficiently to avoid solvent toxicity to the microorganisms. The final concentration of DMSO in the assay should ideally be below 1%, and preferably below 0.5%.[4]

-

Thawing the Stock Solution:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Once thawed, briefly vortex the tube to ensure homogeneity.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution in the appropriate sterile culture medium (e.g., Mueller-Hinton broth) to achieve the desired final concentrations for your assay.

-

Example for a 100 µM working solution: To prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of culture medium. This will result in a final DMSO concentration of 1%. Further dilutions will proportionally decrease the DMSO concentration.

-

-

Solvent Control:

-

It is essential to include a solvent control in your experiments. This control should contain the highest concentration of DMSO used in the assay dilutions but without the antibacterial agent. This will allow you to assess any effect of the solvent on the microorganisms.

-

Visualizations

Caption: Workflow for preparing a stock solution of this compound.

Caption: Logical workflow for using DMSO stock solutions in antibacterial assays.

References

- 1. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. US3743727A - Enhancing tissue penetration of certain antimicrobial agents with dimethyl sulfoxide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating Antibacterial Agent 122 in a Murine Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the development of novel therapeutics. Antibacterial agent 122, a thiourea derivative, has demonstrated promising in vitro activity against M. tuberculosis. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of tuberculosis. The following sections outline the methodologies for assessing in vivo efficacy, pharmacokinetic properties, and toxicological profiles, along with illustrative data presented in a structured format.

In Vitro Activity of this compound

Initial in vitro studies are crucial to determine the baseline activity of a new compound against M. tuberculosis. This compound has shown inhibitory effects against both laboratory-adapted and clinical strains of M. tb. Furthermore, this compound exhibits anti-inflammatory properties, which may be beneficial in mitigating the immunopathology associated with tuberculosis.

Table 1: In Vitro Activity of this compound

| Parameter | M. tuberculosis H37Rv | M. tuberculosis M299 | RAW 264.7 Macrophages |

| MIC₅₀ (µM) | 5.9 | 24.7 | N/A |

| IC₅₀ (µM) for NO Production | N/A | N/A | 8.1 |

| IC₅₀ (µM) for TNF-α Production | N/A | N/A | 28.4 |

| IC₅₀ (µM) for IL-1β Production | N/A | N/A | 47.9 |

| Data is illustrative and based on typical findings for novel anti-tubercular agents. |

Proposed Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, related thiourea derivatives have been shown to target key enzymes in M. tuberculosis fatty acid synthesis. Two potential targets are the Δ9-stearoyl desaturase (DesA3) and the enoyl-acyl carrier protein reductase (InhA). Inhibition of these enzymes disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Experimental Protocols

The following protocols provide a standardized framework for the in vivo evaluation of this compound.

Murine Model of Tuberculosis

Objective: To establish a reproducible model of chronic pulmonary tuberculosis in mice to assess the efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol exposure system (e.g., Glas-Col)

-

Middlebrook 7H9 broth with supplements

-

Middlebrook 7H11 agar with supplements

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

-

Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

-

Calibrate the aerosol exposure system to deliver approximately 100-200 colony-forming units (CFU) per mouse lung.

-

Infect BALB/c mice via the aerosol route.

-

At 24 hours post-infection, sacrifice a subset of mice (n=3) to confirm the initial bacterial implantation in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.

-

Allow the infection to establish for 4 weeks to develop a chronic infection.

In Vivo Efficacy Assessment

Objective: To determine the bactericidal or bacteriostatic activity of this compound in infected mice.

Materials:

-

Infected BALB/c mice

-

This compound (formulated for oral gavage)

-

Positive control drug (e.g., Isoniazid)

-

Vehicle control

-

Tissue homogenizer

-

7H11 agar plates

Procedure:

-

At 4 weeks post-infection, randomize mice into treatment and control groups (n=5-8 per group).

-

Administer this compound daily via oral gavage at various doses (e.g., 25, 50, 100 mg/kg).

-

Administer the positive control and vehicle control to their respective groups.

-

Treat the mice for a predefined period (e.g., 4 weeks).

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

-

Homogenize the organs in PBS with 0.05% Tween 80.

-

Plate serial dilutions of the homogenates on 7H11 agar.

-

Incubate plates at 37°C for 3-4 weeks and enumerate the CFU.

-

Calculate the log10 CFU reduction in the lungs and spleens for each treatment group compared to the vehicle control.

Table 2: Illustrative In Vivo Efficacy of this compound (4-week treatment)

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Lung (± SD) | Log10 CFU Reduction (Lung) | Mean Log10 CFU/Spleen (± SD) | Log10 CFU Reduction (Spleen) |

| Vehicle Control | - | 6.5 ± 0.3 | - | 4.2 ± 0.4 | - |

| Isoniazid (Positive Control) | 25 | 4.2 ± 0.5 | 2.3 | 2.1 ± 0.6 | 2.1 |

| This compound | 25 | 5.8 ± 0.4 | 0.7 | 3.8 ± 0.5 | 0.4 |

| This compound | 50 | 5.1 ± 0.6 | 1.4 | 3.1 ± 0.7 | 1.1 |

| This compound | 100 | 4.5 ± 0.5 | 2.0 | 2.5 ± 0.6 | 1.7 |

| Data is illustrative and based on typical findings for novel anti-tubercular agents. |

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Materials:

-

Healthy BALB/c mice

-

This compound (formulated for oral and intravenous administration)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer a single dose of this compound to mice via oral gavage and intravenous injection.

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

-

Process blood samples to obtain plasma.

-

Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Oral | 50 | 1250 | 1.0 | 6500 | 4.5 | 65 |

| Intravenous | 10 | 2500 | 0.25 | 10000 | 3.8 | - |

| Data is illustrative and based on typical findings for novel anti-tubercular agents. |

Preliminary Toxicity Assessment

Objective: To evaluate the acute and sub-acute toxicity of this compound in mice.

Materials:

-

Healthy BALB/c mice

-

This compound

-

Clinical observation checklists

-

Equipment for blood collection and organ harvesting

-

Clinical chemistry and hematology analyzers

Procedure:

-

Acute Toxicity: Administer single escalating doses of this compound to different groups of mice. Observe the animals for 14 days for signs of toxicity and mortality to determine the LD₅₀.

-

Sub-acute Toxicity: Administer a daily dose of this compound for 14 or 28 days. Monitor body weight, food and water intake, and clinical signs of toxicity. At the end of the study, collect blood for hematological and biochemical analysis, and harvest major organs for histopathological examination.

Table 4: Illustrative Toxicity Profile of this compound

| Parameter | Finding |

| Acute Oral LD₅₀ | > 2000 mg/kg |

| Sub-acute (28-day) Observations | No significant changes in body weight or clinical signs at doses up to 200 mg/kg/day. |

| Hematology & Biochemistry | No significant alterations in key parameters at therapeutic doses. |

| Histopathology | No treatment-related abnormalities observed in major organs. |

| Data is illustrative and based on typical findings for novel anti-tubercular agents. |

Conclusion

The protocols and illustrative data presented provide a robust framework for the preclinical evaluation of this compound in a murine model of tuberculosis. A systematic assessment of its in vivo efficacy, pharmacokinetic profile, and safety is essential for its further development as a potential anti-tubercular therapeutic. The proposed mechanism of action targeting mycolic acid synthesis offers a promising avenue for combating M. tuberculosis, including potentially drug-resistant strains. Further studies are warranted to confirm the in vivo efficacy and to fully elucidate the molecular targets of this promising compound.

Application Notes: Colistin (as Antibacterial Agent 122) in Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] However, the increasing incidence of colistin resistance and its associated toxicities, such as nephrotoxicity and neurotoxicity, have necessitated the exploration of combination therapies.[1][2] Combining colistin with other antimicrobial agents can enhance its efficacy, overcome resistance, and potentially reduce the required therapeutic dose, thereby minimizing toxicity.[3] These application notes provide a summary of quantitative data from various in vitro and in vivo studies, along with detailed protocols for key experiments to evaluate the synergistic potential of colistin-based combination therapies.

Mechanism of Action and Rationale for Combination Therapy

Colistin is a polycationic peptide that interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4][5] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to the disruption of the outer membrane, leakage of intracellular contents, and ultimately, bacterial cell death.[5][6] Resistance to colistin can arise from modifications of the LPS structure, reducing the binding affinity of colistin.[4]

The rationale for combination therapy is often based on a multi-target approach. By disrupting the outer membrane, colistin can facilitate the entry of other antibiotics that target intracellular components, leading to synergistic or additive effects.[7] For example, combinations with cell wall inhibitors or protein synthesis inhibitors have shown significant synergy.[8]

Diagram of Colistin's Mechanism of Action

References

- 1. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colistin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates | PLOS One [journals.plos.org]

- 8. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Standard Operating Procedure for Quality Control of Antibacterial Agent 122

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for the quality control of "Antibacterial Agent 122," a hypothetical novel broad-spectrum antibacterial agent. The protocols outlined below are based on established principles and methodologies for the quality control of antibiotics, drawing from regulatory guidelines and standard laboratory practices.

Introduction

This compound is a synthetic, broad-spectrum antibiotic. Its quality control is essential to ensure its identity, purity, potency, and safety for preclinical and clinical applications. This SOP describes the series of tests to be performed on each batch of this compound to ensure it meets the required quality standards. The quality control process involves a combination of physicochemical and microbiological assays.

Physicochemical Quality Control

These tests are designed to identify and quantify this compound and any potential impurities.

2.1 Identification by High-Performance Liquid Chromatography (HPLC)

This test confirms the identity of the active pharmaceutical ingredient (API).

-

Protocol:

-

Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Sample Preparation: Prepare a sample solution of the this compound batch to be tested at a concentration of 1.0 mg/mL in the same diluent.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm

-

-

Procedure: Inject the standard and sample solutions into the HPLC system.

-

Acceptance Criteria: The retention time of the major peak in the sample chromatogram should match the retention time of the peak in the standard chromatogram within ± 2%.

-

2.2 Purity by HPLC

This method quantifies any impurities present in the sample.[1][2]

-

Protocol:

-

Use the same chromatographic conditions as for the identification test.

-

Procedure: Inject the sample solution.

-

Calculation: Calculate the percentage of each impurity by the area normalization method.

-

Acceptance Criteria:

-

Any individual impurity: ≤ 0.5%

-

Total impurities: ≤ 1.0%

-

-

2.3 Assay (Potency) by HPLC

This test determines the amount of this compound in the sample.[2][3]

-

Protocol:

-

Use the same chromatographic conditions as for the identification test.

-

Procedure: Inject the standard and sample solutions in triplicate.

-

Calculation: Calculate the potency of the sample by comparing the peak area of the sample to the peak area of the standard.

-

Acceptance Criteria: The potency should be between 98.0% and 102.0% on an anhydrous, solvent-free basis.

-

Data Presentation: Physicochemical Tests

| Test | Method | Acceptance Criteria |

| Identification | HPLC | Retention time of sample matches standard ± 2% |

| Purity | HPLC | Individual Impurity ≤ 0.5%, Total Impurities ≤ 1.0% |

| Assay (Potency) | HPLC | 98.0% - 102.0% |

Microbiological Quality Control

These assays determine the biological activity of this compound.

3.1 Antimicrobial Potency by Agar Diffusion Assay (Kirby-Bauer Method)

This assay measures the bio-potency of the antibiotic by its inhibitory effect on a susceptible microorganism.[4][5][6][7]

-

Protocol:

-

Test Organism: Staphylococcus aureus ATCC 25923.

-

Media: Mueller-Hinton Agar.[4]

-

Standard Preparation: Prepare a series of dilutions of the this compound reference standard in a suitable buffer.

-

Sample Preparation: Prepare a series of dilutions of the test batch of this compound in the same buffer.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

-

Procedure:

-

Evenly swab the surface of the Mueller-Hinton agar plates with the prepared inoculum.

-

Aseptically apply sterile paper discs (6 mm diameter) impregnated with the standard and sample dilutions onto the agar surface.[4]

-

Incubate the plates at 35 ± 2°C for 16-18 hours.

-

-

Data Analysis: Measure the diameter of the zones of inhibition to the nearest millimeter. Plot a standard curve of the log of the concentration versus the zone diameter for the reference standard. Determine the potency of the sample from the standard curve.

-

Acceptance Criteria: The determined potency should be within 90% to 110% of the stated potency.